N-(4-Iodophenyl)acetamide is an organic molecule with the chemical formula C₈H₈INO. Its structure consists of an acetamide group (CH₃CONH-) attached to a benzene ring with an iodine atom at the 4th position.Information regarding its synthesis and specific properties can be found on databases like PubChem National Institutes of Health (NIH): ) and the NIST WebBook National Institute of Standards and Technology (NIST): ).
Given the presence of the functional groups, N-(4-Iodophenyl)acetamide could hold potential for various research areas. The acetamide group can participate in hydrogen bonding, which is crucial for biological processes [Berg, Tymoczko, & Stryer, 2002]. The iodine atom can be useful for introducing radioiodine (¹²⁵I) for radiolabeling experiments in fields like nuclear medicine [Liu, 2008].
N-(4-Iodophenyl)acetamide is an organic compound with the molecular formula and a molecular weight of approximately 261.06 g/mol. It features an acetamide functional group attached to a phenyl ring that is substituted with an iodine atom at the para position. This structural configuration contributes to its unique chemical properties and potential biological activities. The compound is classified under various chemical databases, including PubChem and NIST, where it is identified by the CAS number 622-50-4 .
The synthesis of N-(4-Iodophenyl)acetamide typically involves several steps:
Industrial methods may utilize continuous flow reactors to enhance efficiency and scalability while optimizing yield and purity.
N-(4-Iodophenyl)acetamide has several applications:
Interaction studies of N-(4-Iodophenyl)acetamide focus on its binding affinity and inhibitory effects on various enzymes. Research indicates that it may interact with specific receptors or enzymes, modulating their activity through competitive inhibition or allosteric mechanisms. Further studies are needed to elucidate its complete pharmacodynamics and pharmacokinetics.
N-(4-Iodophenyl)acetamide shares structural similarities with several other compounds. Here is a comparison highlighting its uniqueness:
| Compound Name | Structural Feature | Similarity | Unique Aspect |
|---|---|---|---|
| N-(4-Bromophenyl)acetamide | Bromine instead of iodine | 0.76 | Less potent due to weaker halogen bonding |
| N-(4-Chlorophenyl)acetamide | Chlorine instead of iodine | 0.74 | Lower lipophilicity compared to iodine variant |
| N-(4-Fluorophenyl)acetamide | Fluorine instead of iodine | 0.74 | Different electronic properties affecting reactivity |
| N-(5-Fluoro-2-iodophenyl)acetamide | Fluorine and iodine substitution | 0.74 | Combines properties of both halogens |
| 1-(4-Iodophenyl)piperidin-2-one | Piperidine ring addition | 0.80 | Enhanced biological activity due to piperidine structure |
The unique presence of the iodine atom in N-(4-Iodophenyl)acetamide contributes to its distinct chemical reactivity and potential biological interactions, differentiating it from its brominated and chlorinated counterparts .
Irritant